PvHGPRT Inhibitor
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Overview
Description
PvHGPRT inhibitor is a plasmodium vivax hypoxanthine-guanine phosphoribosyltransferase inhibitor.
Scientific Research Applications
Selective Inhibition of Plasmodial Enzymes
Acyclic Nucleoside Phosphonates (ANPs), which contain a 6-oxopurine unit, are shown to inhibit the purine salvage enzyme hypoxanthine‐guanine‐[xanthine] phosphoribosyltransferase (HG[X]PRT). This inhibition is specific to Plasmodium falciparum and Plasmodium vivax HGPRT (PvHGPRT), without affecting the human HGPRT. These findings indicate potential for PvHGPRT inhibitors in malaria treatment by targeting the parasite-specific enzymes (Kaiser et al., 2017).
Novel Class of ANPs for PvHGPRT Inhibition
A novel class of ANPs containing trisubstituted nitrogen has been synthesized, showing a range of inhibitory values (K(i)) for human HGPRT, PfHGXPRT, and PvHGPRT. Some compounds demonstrated high selectivity for PfHGXPRT and PvHGPRT over the human enzyme. This research contributes to understanding the enzyme's inhibition and aids in designing antimalarial drug candidates (Hocková et al., 2012).
PvHGPRT as a Target for Anti-Malarial Chemotherapy
The recombinant Pv 6-oxopurine (PRTase), identified as PvHGPRT, is an essential enzyme for Plasmodium vivax. It is susceptible to inhibition by ANPs, making it a promising target for malaria treatment. This research opens avenues for designing drugs against malaria caused by Pv (Keough et al., 2010).
Rational Design of PvHGPRT Inhibitors
The study introduces a structure-based method to design a PvHGPRT inhibitor, demonstrating high affinity (Ki values in nanomolar range) for PvHGPRT and PfHGXPRT. The inhibitor's crystal structure in complex with PvHGPRT is also determined, providing insights for future antimalarial therapeutics design (Keough et al., 2017).
Purine N9-[2-hydroxy-3-O-(phosphonomethoxy)propyl] Derivatives
This study reports the synthesis of a new series of ANPs and tests them as inhibitors of PfHGXPRT, PvHGPRT, and human HGPRT. The results show variations in affinity and selectivity for these enzymes, contributing to the understanding of binding modes and aiding in the development of antimalarial agents (Krečmerová et al., 2012).
Aza-ANPs as Inhibitors and Antimalarial Agents
Aza-ANPs are found to be effective inhibitors of PfHGXPRT and PvHGPRT, with their prodrugs showing antimalarial activity and low cytotoxicity in human cells. The crystal structures of these compounds with human HGPRT offer insights into their different affinities, underlining their potential as antimalarial agents (Keough et al., 2015).
Properties
Molecular Formula |
C14H22N6O10P2 |
---|---|
Molecular Weight |
496.31 |
IUPAC Name |
[3R,4R]-4-Guanin-9-yl-3-((S)-2-hydroxy-2-phosphonoethyl)oxy-1-N-(phosphonopropionyl)pyrrolidine |
InChI |
InChI=1S/C14H22N6O10P2/c15-14-17-12-11(13(23)18-14)16-6-20(12)7-3-19(9(21)1-2-31(24,25)26)4-8(7)30-5-10(22)32(27,28)29/h6-8,10,22H,1-5H2,(H2,24,25,26)(H2,27,28,29)(H3,15,17,18,23)/t7-,8-,10+/m1/s1 |
InChI Key |
RBYFDIJTTUISNF-MRTMQBJTSA-N |
SMILES |
O=C(N1C[C@@H](OC[C@@H](O)P(O)(O)=O)[C@H](N2C=NC3=C2N=C(NC3=O)N)C1)CCP(O)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PvHGPRT Inhibitor |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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